molecular formula C26H44O5 B14449453 Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate CAS No. 76859-12-6

Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate

Cat. No.: B14449453
CAS No.: 76859-12-6
M. Wt: 436.6 g/mol
InChI Key: LUKNKIQECWZEMP-UHFFFAOYSA-N
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Description

Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of furan fatty acids, which are valued for their radical scavenging and antioxidative properties . The compound features a furan moiety embedded in a carboxyalkyl chain, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate typically involves the reaction of diethyl propanedioate with a suitable furan derivative. The process often includes the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as countercurrent chromatography and silver ion chromatography are employed to purify the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can lead to saturated analogs .

Mechanism of Action

The mechanism by which diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate exerts its effects involves its ability to scavenge free radicals. The furan moiety plays a crucial role in this process, interacting with reactive oxygen species and neutralizing them . The compound’s molecular targets include various oxidative stress pathways, making it a valuable antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate is unique due to its specific structure, which combines a furan ring with a propanedioate moiety. This combination enhances its reactivity and antioxidative properties, making it distinct from other furan fatty acids .

Properties

CAS No.

76859-12-6

Molecular Formula

C26H44O5

Molecular Weight

436.6 g/mol

IUPAC Name

diethyl 2-[9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate

InChI

InChI=1S/C26H44O5/c1-5-8-14-17-22-20-21(4)24(31-22)19-16-13-11-9-10-12-15-18-23(25(27)29-6-2)26(28)30-7-3/h20,23H,5-19H2,1-4H3

InChI Key

LUKNKIQECWZEMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCC(C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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